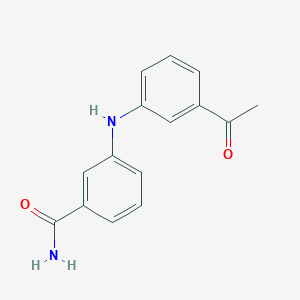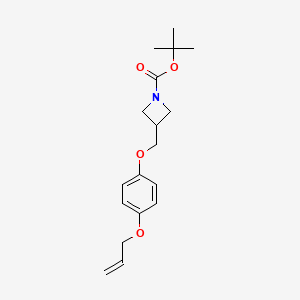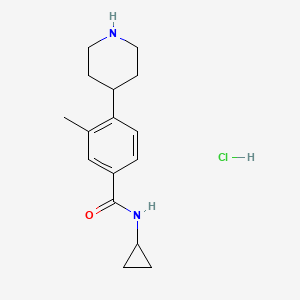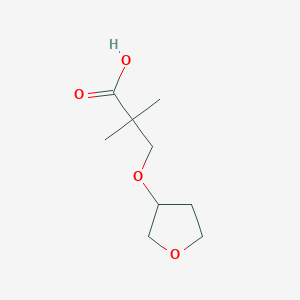
3-((3-Acetylphenyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Acetylphenyl)amino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an amino group and a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Acetylphenyl)amino)benzamide typically involves the condensation of 3-acetylaniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers high yields, low reaction times, and an eco-friendly process .
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Acetylphenyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amine or thiol nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Aplicaciones Científicas De Investigación
3-((3-Acetylphenyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit PARP, leading to cell death in cancer cells.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 3-((3-Acetylphenyl)amino)benzamide primarily involves the inhibition of enzymes such as PARP. The compound binds to the active site of the enzyme, preventing it from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair. This inhibition leads to the depletion of cellular ATP levels, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzamide: An inhibitor of PARP with a similar structure but lacks the acetyl group.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide:
Uniqueness
3-((3-Acetylphenyl)amino)benzamide is unique due to the presence of the acetyl group, which enhances its binding affinity to enzyme active sites, making it a more potent inhibitor compared to its analogs
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-(3-acetylanilino)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)11-4-2-6-13(8-11)17-14-7-3-5-12(9-14)15(16)19/h2-9,17H,1H3,(H2,16,19) |
Clave InChI |
RCOZBBZCVFCOHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)


![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
![Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)





![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
